molecular formula C8H10Br2N2 B12824507 (3,5-Dibromo-4-methylbenzyl)hydrazine

(3,5-Dibromo-4-methylbenzyl)hydrazine

Cat. No.: B12824507
M. Wt: 293.99 g/mol
InChI Key: DRUWPAZWDLREFT-UHFFFAOYSA-N
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Description

(3,5-Dibromo-4-methylbenzyl)hydrazine is an organic compound that belongs to the class of hydrazines It is characterized by the presence of two bromine atoms and a methyl group attached to a benzyl ring, along with a hydrazine functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-Dibromo-4-methylbenzyl)hydrazine typically involves the reaction of 3,5-dibromo-4-methylbenzaldehyde with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure maximum yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

(3,5-Dibromo-4-methylbenzyl)hydrazine can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atoms can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The hydrazine group can be oxidized to form corresponding azo compounds.

    Reduction: The compound can be reduced to form the corresponding amine.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like DMF or DMSO.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Major Products Formed

    Nucleophilic substitution: Formation of substituted benzyl derivatives.

    Oxidation: Formation of azo compounds.

    Reduction: Formation of primary amines.

Scientific Research Applications

(3,5-Dibromo-4-methylbenzyl)hydrazine has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Potential use in the development of pharmaceutical compounds due to its hydrazine functional group, which is known for its biological activity.

    Material Science: Utilized in the preparation of polymers and other advanced materials.

    Analytical Chemistry: Employed as a reagent in various analytical techniques to detect and quantify specific substances.

Mechanism of Action

The mechanism of action of (3,5-Dibromo-4-methylbenzyl)hydrazine is primarily related to its hydrazine functional group. Hydrazines are known to act as nucleophiles, reacting with electrophilic centers in various substrates. This reactivity allows the compound to participate in a wide range of chemical transformations, including the formation of hydrazones, azo compounds, and other derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the substrate it interacts with.

Comparison with Similar Compounds

Similar Compounds

    (3,5-Dibromo-4-methylbenzaldehyde): A precursor in the synthesis of (3,5-Dibromo-4-methylbenzyl)hydrazine.

    (3,5-Dibromo-4-methylbenzoic acid): Another derivative of the same benzyl ring structure.

    (3,5-Dibromo-4-methylbenzylamine): A related compound with an amine group instead of a hydrazine group.

Uniqueness

This compound is unique due to the presence of both bromine atoms and a hydrazine functional group on the same benzyl ring. This combination of functional groups provides the compound with distinct reactivity and potential applications that are not shared by its similar compounds. The hydrazine group, in particular, imparts significant nucleophilic character, making it a valuable intermediate in organic synthesis and medicinal chemistry.

Properties

Molecular Formula

C8H10Br2N2

Molecular Weight

293.99 g/mol

IUPAC Name

(3,5-dibromo-4-methylphenyl)methylhydrazine

InChI

InChI=1S/C8H10Br2N2/c1-5-7(9)2-6(4-12-11)3-8(5)10/h2-3,12H,4,11H2,1H3

InChI Key

DRUWPAZWDLREFT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1Br)CNN)Br

Origin of Product

United States

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